molecular formula C13H18N2OS2 B4959596 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate

2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate

Cat. No. B4959596
M. Wt: 282.4 g/mol
InChI Key: ASJZKADJVACBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate, also known as DDTC, is a chemical compound that has been used in various scientific research studies. It is a dithiocarbamate derivative that has been shown to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate is not fully understood, but it is believed to act through multiple pathways. 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been shown to inhibit the activity of several enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has also been found to activate the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress. Furthermore, 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, brain, and heart. 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been found to possess neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been shown to have some cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the study of 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate. One area of interest is the development of 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate and its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, more research is needed to investigate the safety and toxicity of 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate in animal models and humans.

Synthesis Methods

2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate can be synthesized by reacting dimethylamine with carbon disulfide and then treating the resulting dimethylammonium dithiocarbamate with 2,6-dimethylphenyl isocyanate. The reaction yields 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate as a yellow crystalline solid.

Scientific Research Applications

2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been extensively studied for its biological activities. It has been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has also been found to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, 2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-dimethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-9-6-5-7-10(2)12(9)14-11(16)8-18-13(17)15(3)4/h5-7H,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJZKADJVACBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,6-dimethylanilino)-2-oxoethyl] N,N-dimethylcarbamodithioate

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